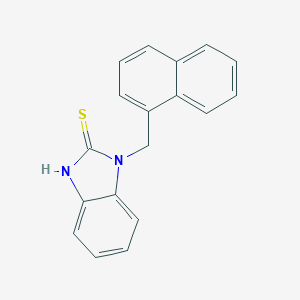

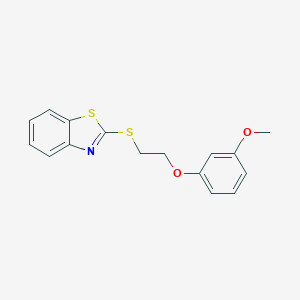

![molecular formula C16H12N4O2S B498863 [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid CAS No. 831247-98-4](/img/structure/B498863.png)

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Evaluation

Antitubercular and Antimicrobial Activities : A study conducted by Maste et al. (2011) involved the synthesis of benzimidazole acetic acid derivatives, including those related to the 1,2,4 triazolone moiety, which were then evaluated for their antitubercular and antimicrobial activities. The derivatives exhibited promising antitubercular activity and good antimicrobial activities, suggesting their potential as therapeutic agents in combating tuberculosis and microbial infections M. Maste, P. Jeyarani, M. Kalekar, A. Bhat, 2011.

Potential Anti-HIV Agents : Another study by Liu et al. (1993) explored the synthesis of naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents. Although the tested compound was found to be inactive against HIV, this research highlights the exploration of triazolo benzimidazole derivatives in the search for new anti-HIV compounds Kang-chien Liu, B. Shih, C.‐H. Lee, 1993.

Aldose Reductase Inhibitors : A significant finding by Da Settimo et al. (2001) revealed that acetic acid derivatives of [1,2,4]triazino[4,3-a]benzimidazole were potent aldose reductase inhibitors. One particular compound showed high inhibitory activity and was effective in preventing cataract development in rats, marking a breakthrough in the treatment of diabetic complications F. Da Settimo, G. Primofiore, A. Da Settimo, C. La Motta, S. Taliani, F. Simorini, E. Novellino, G. Greco, A. Lavecchia, E. Boldrini, 2001.

Pesticidal Activities : Research by Joshi et al. (1990) on synthesizing fluorine-containing 9H-1,2,4-triazolo[4,3-a]benzimidazoles demonstrated enhanced antibacterial and antifungal activities compared to their nonfluorinated analogues. Some derivatives also showed 100% control of certain grass weeds under pre-emergent conditions, suggesting their utility in agricultural pest management K. Joshi, R. Jain, A. Dandia, K. Sharma, Satish Chandra Jain, 1990.

Direcciones Futuras

The future directions for research on this compound would depend on its current applications and potential for new applications. Given that it’s used for proteomics research , future directions could involve exploring its interactions with various proteins or using it to study protein function or structure.

Propiedades

IUPAC Name |

2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-14(22)10-23-16-18-17-15-19(11-6-2-1-3-7-11)12-8-4-5-9-13(12)20(15)16/h1-9H,10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUAQZAHHQVHFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498782.png)

![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498783.png)

![2-{[2-(4-sec-butoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498784.png)

![2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B498788.png)

![3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)propane-1,2-diol](/img/structure/B498790.png)

![2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B498796.png)

![1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B498797.png)

![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498798.png)

![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B498800.png)